molecular formula C21H18N4O3S2 B2797976 N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(N-cyclopropyl-N-methylsulfamoyl)benzamide CAS No. 923478-54-0

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(N-cyclopropyl-N-methylsulfamoyl)benzamide

Cat. No. B2797976
CAS RN: 923478-54-0
M. Wt: 438.52
InChI Key: CEGYGQWPHHYNDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(N-cyclopropyl-N-methylsulfamoyl)benzamide, also known as CTB, is a small molecule compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. CTB is a thiazole-based compound that has been synthesized using a simple and efficient method.

Scientific Research Applications

Anticancer Activity

Research into similar thiazole and benzamide derivatives has shown promising anticancer properties. For instance, the design and synthesis of substituted benzamides have led to compounds with significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds have demonstrated moderate to excellent efficacy, in some cases surpassing reference drugs like etoposide in their anticancer activities (Ravinaik et al., 2021). This highlights the potential of N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(N-cyclopropyl-N-methylsulfamoyl)benzamide and its analogs in cancer research, possibly offering new avenues for therapeutic intervention.

Antimicrobial Properties

Several studies have synthesized thiazole derivatives demonstrating potent antimicrobial effects. For example, new N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives exhibited more potent antibacterial activity than reference drugs against both Gram-positive and Gram-negative bacterial strains, as well as antifungal effects against Candida strains (Bikobo et al., 2017). This suggests that structurally similar compounds, including the targeted benzamide derivative, could serve as leads in developing new antimicrobial agents.

Supramolecular Gelators

Research into N-(thiazol-2-yl)benzamide derivatives has also explored their application in material science, particularly as supramolecular gelators. These compounds have shown the ability to form stable gels in ethanol/water and methanol/water mixtures, driven by non-covalent interactions such as π-π stacking and hydrogen bonding. The study emphasizes the role of methyl functionality and S⋯O interaction in gelation behavior, indicating the utility of these compounds in designing new materials with specific physicochemical properties (Yadav & Ballabh, 2020).

properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S2/c1-25(17-8-9-17)30(27,28)18-10-6-16(7-11-18)20(26)24-21-23-19(13-29-21)15-4-2-14(12-22)3-5-15/h2-7,10-11,13,17H,8-9H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGYGQWPHHYNDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.